3-(3-Benzyl-1,3-oxazolidin-5-yl)-2-chloroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Benzyl-1,3-oxazolidin-5-yl)-2-chloroquinoline is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzyl-1,3-oxazolidin-5-yl)-2-chloroquinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of the Oxazolidin Ring: The oxazolidin ring can be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(3-Benzyl-1,3-oxazolidin-5-yl)-2-chloroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(3-Benzyl-1,3-oxazolidin-5-yl)-2-chloroquinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Oxazolidinones: A class of antibiotics that share the oxazolidin ring structure.
Uniqueness
3-(3-Benzyl-1,3-oxazolidin-5-yl)-2-chloroquinoline is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
CAS No. |
927199-35-7 |
---|---|
Molecular Formula |
C19H17ClN2O |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
3-benzyl-5-(2-chloroquinolin-3-yl)-1,3-oxazolidine |
InChI |
InChI=1S/C19H17ClN2O/c20-19-16(10-15-8-4-5-9-17(15)21-19)18-12-22(13-23-18)11-14-6-2-1-3-7-14/h1-10,18H,11-13H2 |
InChI Key |
QGZLEPCEAICWON-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCN1CC2=CC=CC=C2)C3=CC4=CC=CC=C4N=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.